Product packaging for Clarithromycin 9-Oxime(Cat. No.:CAS No. 103450-87-9)

Clarithromycin 9-Oxime

Cat. No.: B170295
CAS No.: 103450-87-9
M. Wt: 763.0 g/mol
InChI Key: MWBJRTBANFUBOX-IXGVTZHESA-N
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Description

Contextualization within the Evolution of Macrolide Antibiotics and Advanced Synthetic Intermediates

The journey of macrolide antibiotics began with the discovery of erythromycin (B1671065), a 14-membered macrolide, in 1952. nih.gov While effective, erythromycin's utility was hampered by its instability in acidic environments, leading to the formation of inactive degradation products. scirp.orgscirp.org This instability is primarily due to the reactivity of the ketone group at the C9 position of the erythronolide, the macrolactone ring. scirp.orgjst.go.jp

To overcome this limitation, chemists sought to modify the erythromycin structure. This led to the development of second-generation macrolides, such as clarithromycin (B1669154) and azithromycin (B1666446), which feature modifications at the C6 or C9 positions to prevent acid-catalyzed degradation. nih.gov The synthesis of these improved antibiotics necessitated the development of advanced synthetic intermediates, with erythromycin A 9-oxime being a foundational example. scirp.orgnih.gov This intermediate, formed by converting the C9 ketone to an oxime, serves as a stable platform for further chemical transformations. scirp.orgjst.go.jp Clarithromycin 9-oxime, a derivative of erythromycin A 9-oxime, is a key intermediate in the synthesis of clarithromycin itself and is instrumental in the creation of novel macrolide compounds. researchgate.netpharmaffiliates.com

Significance of the C9 Position Modification in the Macrolactone Ring System

The modification of the C9 ketone is a cornerstone of modern macrolide chemistry. The introduction of an oxime group at this position fundamentally alters the molecule's chemical properties. This transformation prevents the intramolecular cyclization reactions that cause the degradation of erythromycin in the stomach's acidic environment. scirp.orgresearchgate.net

The oxime group exists as (E) and (Z) isomers, and controlling the stereochemistry is crucial for subsequent synthetic steps. researchgate.netacs.org The orientation of the oxime dictates the outcome of reactions like the Beckmann rearrangement, which is used to create 15-membered azalides like azithromycin from a 14-membered ring precursor. scirp.orgacs.org Furthermore, the oxime functionality can be further derivatized to create a wide array of novel compounds with diverse biological activities. jst.go.jpnih.govnih.gov This strategic modification at the C9 position has been a key factor in expanding the therapeutic potential of macrolides beyond their initial antibacterial applications. researchgate.net

Role as a Pivotal Synthetic Precursor for Clarithromycin and Novel Macrolide Derivatives

This compound is a central building block in the semi-synthesis of clarithromycin from erythromycin A. nih.govgoogle.comgoogle.com The synthesis typically involves the oximation of the C9 carbonyl group of erythromycin A, followed by methylation of the 6-hydroxyl group and subsequent removal of the oxime to yield clarithromycin. chemicalbook.comnewdrugapprovals.org

Beyond its role in producing a blockbuster antibiotic, this compound is a versatile scaffold for generating novel macrolide derivatives. acs.orgresearchgate.net Researchers have utilized this intermediate to synthesize a variety of compounds, including:

9a-Lactam Macrolides: These are formed via a Beckmann rearrangement of the clarithromycin 9-(E)-oxime and serve as a scaffold for further derivatization. researchgate.netacs.org

9-Oxime Ether Non-ketolides: These compounds, which include 3-hydroxyl, 3-O-acyl, and 3-O-alkyl clarithromycin derivatives, have been explored for their antibacterial properties. nih.gov

Alkylides: Novel 3-O-(3-aryl-propenyl)clarithromycin derivatives have been synthesized and show improved activity against certain erythromycin-resistant bacteria. nih.gov

Hybrid Molecules: this compound has been used to create hybrids with other classes of antibiotics, such as quinolones, to develop agents with dual modes of action against resistant pathogens. nih.gov

The ability to readily access and chemically manipulate this compound has made it an invaluable tool for medicinal chemists seeking to develop the next generation of macrolide-based therapeutics. researchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H70N2O13 B170295 Clarithromycin 9-Oxime CAS No. 103450-87-9

Properties

CAS No.

103450-87-9

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

MWBJRTBANFUBOX-IXGVTZHESA-N

SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Origin of Product

United States

Synthetic Methodologies for Clarithromycin 9 Oxime

Historical Development of Synthetic Routes to Clarithromycin (B1669154) 9-Oxime

The synthesis of Clarithromycin and its intermediates has evolved significantly since its initial development. Early methods for preparing Clarithromycin often involved the methylation of a protected Erythromycin (B1671065) A derivative. nih.gov However, achieving selective methylation at the C-6 hydroxyl group proved challenging due to the presence of multiple hydroxyl groups in the erythromycin molecule. nih.govnih.gov

A key breakthrough was the introduction of the 9-oxime derivative of erythromycin as a strategic intermediate. nih.govnih.gov This modification served to protect the C9 ketone from undesired side reactions and facilitated the selective 6-O-methylation. nih.govnih.gov The initial routes involved the oximation of Erythromycin A, followed by protection of the hydroxyl groups, methylation, and subsequent deprotection steps. newdrugapprovals.orgscirp.orgnih.gov Over the years, research has focused on refining these steps to improve efficiency, yield, and scalability for industrial production. nih.govresearchgate.net This has led to the development of more robust and controlled processes for synthesizing Clarithromycin 9-Oxime, a critical precursor for second-generation macrolides. nih.govnih.gov

Oximation of Erythromycin A Derivatives at the C9 Carbonyl

The conversion of the C9 carbonyl group of an Erythromycin A derivative to an oxime is a fundamental reaction in the synthesis of this compound. This reaction typically involves treating the macrolide ketone with hydroxylamine (B1172632) or its salt. acs.orggoogle.com The efficiency and selectivity of this oximation are highly dependent on several factors, including the choice of reagents, reaction conditions, and solvent systems.

Optimization of Reaction Conditions and Reagents (e.g., Hydroxylamine Hydrochloride, Base Systems)

The oximation reaction is commonly carried out using hydroxylamine hydrochloride in the presence of a base. acs.orggoogle.com The selection of the base and the control of pH are critical parameters. acs.org An acidic environment (low pH) can lead to the cleavage of acid-sensitive sugar moieties present in the macrolide structure, resulting in the formation of decladinosylated byproducts. nih.govacs.org Conversely, excessively basic conditions can also promote impurity formation. google.com

Initial attempts at oximation without a base have been shown to be suboptimal, leading to significant degradation. acs.org To mitigate this, various bases have been screened, including sodium acetate (B1210297), sodium bicarbonate, triethylamine, and potassium hydroxide (B78521). acs.orggoogle.comgoogle.com A combination of sodium acetate trihydrate and a small amount of sodium bicarbonate has been found to be effective in maintaining the pH in a favorable range (around 7-8), thus minimizing the degradation of the macrolide. acs.orgacs.org The equivalents of hydroxylamine hydrochloride and the base also play a crucial role, with studies showing that increasing their molar ratio relative to the starting material can improve the conversion rate. acs.org

Base SystemKey FindingsReference
No Base (acidic)Significant formation of decladinosylated byproducts. acs.org
Sodium Acetate Trihydrate / Sodium BicarbonateEffective in maintaining optimal pH (7-8) and minimizing degradation. acs.org
TriethylamineUsed in some one-pot synthesis approaches. google.com
Potassium HydroxideUtilized in certain methylation steps following oximation. newdrugapprovals.org

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent significantly impacts the oximation reaction's efficiency and selectivity. Polar solvents are generally preferred for this transformation. acs.org Methanol has been a commonly used solvent due to its ability to dissolve the reactants. acs.org However, other solvents and solvent mixtures have been explored to optimize the process.

For instance, a mixture of dimethyl sulfoxide (B87167) (DMSO) and diethyl ether has been reported for the methylation step following oximation, highlighting the importance of solvent selection in subsequent transformations as well. google.com The use of isopropyl alcohol and water mixtures is also prevalent in the oximation process. newdrugapprovals.org Molecular dynamics studies have shown that solvent composition can influence the accessibility of different reactive sites on the macrolide, thereby affecting the selectivity of reactions like methylation. nih.gov The solvent system not only affects the reaction rate but also plays a role in the solubility of reactants and products, which can influence the ease of workup and purification. acs.orggoogle.com

Solvent SystemImpact on ReactionReference
MethanolCommonly used polar solvent, but can lead to byproducts if conditions are not optimized. acs.org
Isopropyl Alcohol / WaterEffective for carrying out the oximation reaction on a larger scale. newdrugapprovals.org
DMSO / Diethyl EtherUsed in subsequent methylation steps, influencing product and impurity separation. google.com
DMSO / THFStudied for its effect on the selectivity of methylation at the C-6 position. nih.gov

Strategies for Controlling Byproduct Formation and Impurity Profiles during Oximation

A major challenge in the synthesis of this compound is the control of byproduct formation. One of the primary impurities is the undesired (Z)-isomer of the oxime. researchgate.netacs.org The desired product for subsequent reactions is typically the (E)-isomer. researchgate.netacs.org The ratio of (E) to (Z) isomers can be influenced by reaction conditions such as temperature and reaction time.

Another significant impurity arises from the degradation of the macrolide structure, particularly the cleavage of the cladinose (B132029) sugar under acidic conditions. acs.org This leads to the formation of decladinosylated oximes. acs.org To minimize this, careful control of pH is essential. acs.org Furthermore, other process-related impurities can be generated from side reactions or incomplete conversions.

Strategies to control these impurities include:

pH Control: Maintaining the reaction pH between 7 and 8 is crucial to prevent the formation of decladinosylated byproducts. acs.orgacs.org

Workup Procedure: A carefully designed workup process can help in removing the undesired (Z)-isomer without the need for extensive purification steps like crystallization. researchgate.netacs.org

Reagent Purity: Using high-purity starting materials and reagents is essential to minimize the introduction of impurities.

Convergent and One-Pot Synthesis Approaches for Enhanced Yield and Process Scalability

A one-pot process has been described for the conversion of erythromycin thiocyanate (B1210189) to erythromycin 9-oxime salt, which is then carried forward to produce clarithromycin. google.comwipo.int This method involves reacting erythromycin thiocyanate with an ammonium (B1175870) source to get the free base, followed by oximation in the same reaction vessel. google.comwipo.int Such integrated processes are highly desirable for industrial-scale manufacturing as they streamline the production flow. researchgate.netnih.gov The development of robust and scalable processes that can be successfully implemented on a multi-kilogram scale is a key focus of ongoing research. researchgate.netnih.gov

Stereoselective Synthesis and Isomeric Purity Control of this compound

The oximation of the C9 ketone can lead to the formation of two geometric isomers, (E)- and (Z)-Clarithromycin 9-Oxime. researchgate.netacs.org For the synthesis of certain downstream products, the (E)-isomer is the desired starting material. acs.orgresearchgate.net Therefore, controlling the stereoselectivity of the oximation reaction and ensuring the isomeric purity of the final product are of paramount importance.

Research has shown that it is possible to develop scalable processes that yield substantially pure Clarithromycin 9-(E)-Oxime with very low levels of the (Z)-isomer (less than 1.2%). researchgate.netacs.org This is often achieved not by a highly stereoselective reaction per se, but by developing a workup and isolation procedure that effectively removes the undesired (Z)-isomer. researchgate.netacs.org The interconversion between the (E) and (Z) isomers can occur under both acidic and basic conditions, which complicates the manufacturing process. Strategies to manage this include performing the workup at low temperatures and using buffered solutions to quench the reaction and stabilize the desired isomer. The ability to control the isomeric impurity at this early stage is critical for obtaining a pure active pharmaceutical ingredient in the final steps of the synthesis. researchgate.netacs.orgacs.org

E/Z Isomerism and its Implications in Synthesis

The reaction of clarithromycin with hydroxylamine hydrochloride in the presence of a base results in a mixture of (E)- and (Z)-clarithromycin 9-oxime. acs.org The ratio of these isomers is highly dependent on the reaction conditions. acs.org Factors such as pH, the choice of base and solvent, and the equivalents of reagents all play a crucial role in determining the final isomeric composition. acs.org For instance, conducting the reaction at a pH between 7 and 8 has been shown to provide good control over the formation of degradation impurities. acs.orgresearchgate.net

The formation of the E/Z mixture during synthesis necessitates either rigorous purification or the development of processes that kinetically or thermodynamically favor the E-isomer. researchgate.netnih.gov The table below, derived from a 2023 study, illustrates how pH critically affects the reaction profile, particularly in the formation of an undesired decladinosylated by-product. acs.orgresearchgate.net

Table 1: Effect of pH on the Oximation of Clarithromycin

Entry pH Reaction Profile (HPLC Area %) (E)-Oxime Reaction Profile (HPLC Area %) (Z)-Oxime Reaction Profile (HPLC Area %) Decladinosylated (E)-Oxime
1 ~3.1 ND ND ~50%
2 ~6.5 ~70% ~15% ~5%
3 ~8.4 ~75% ~15% ~2%

Data sourced from a scalable process development study. acs.orgresearchgate.net ND = Not Detected.

Techniques for Isolation and Purification of Specific Isomers

Given that the synthesis typically yields a mixture, the isolation of the pure (E)-isomer is essential. nih.gov Several techniques are employed for this purpose, ranging from standard laboratory methods to large-scale industrial strategies.

Crystallization : This is a widely used industrial method for separating the (E) and (Z) isomers. researchgate.net The two isomers exhibit different solubility profiles in various solvents, which can be exploited for selective crystallization. researchgate.net For instance, after achieving a kinetic selectivity that forms the (E)-isomer and (Z)-isomer in a roughly 75% to 15% ratio, specific solvents can be used during the workup to selectively remove the undesired (Z)-isomer. nih.gov Dichloromethane (DCM) has been identified as a suitable solvent for extraction, while Isopropyl alcohol (IPA) has been used in purification techniques to remove the (Z)-isomer and other impurities, ultimately yielding the (E)-oxime with purity greater than 95%. nih.gov

Chromatography : While effective for separation, methods like column chromatography are generally reserved for smaller, laboratory-scale purifications due to cost and scalability issues. High-performance liquid chromatography (HPLC) is the primary analytical method used to quantify the purity and determine the ratio of isomers. researchgate.net

A 2023 study highlighted a process where extraction with specific solvents was key to purification. researchgate.netnih.gov The table below shows various solvents explored for the selective removal of the (Z)-oxime. researchgate.net

Table 2: Solvent Screening for Selective (Z)-Oxime Removal

Entry Solvent (E)-Oxime 3 (%) (Z)-Oxime 4 (%)
1 DCM ~75 ~15
2 Toluene ~20 ~10
3 MTBE ~25 ~10
4 EtOAc ~60 ~10
5 MeOAc ~15 ~10
6 i-PrOAc ~16 ~15
7 n-BuOAc ~10 ~10
8 i-BuOAc ~12 ~11

Data from a 2023 study on scalable synthesis. researchgate.net DCM was selected as the solvent of choice for the workup.

Crystallization-Induced Diastereomer Transformation (CIDT) in Oxime Synthesis

Crystallization-Induced Diastereomer Transformation (CIDT) represents an advanced and highly efficient strategy for maximizing the yield of a single, desired isomer from a mixture. researchgate.netnih.gov This technique is a type of dynamic kinetic resolution that is particularly applicable to compounds like this compound where the isomers can interconvert under the reaction conditions. researchgate.net

The principle of CIDT involves establishing an equilibrium between the (E) and (Z) isomers in a solution. nih.gov Concurrently, conditions are set to favor the crystallization of only the desired, often more thermodynamically stable and less soluble, (E)-isomer. researchgate.net As the (E)-isomer precipitates from the solution, the equilibrium between the dissolved isomers is disturbed. Following Le Chatelier's principle, the (Z)-isomer remaining in the solution converts into the (E)-isomer to re-establish the equilibrium. This process of isomerization and subsequent crystallization continues, theoretically allowing for the complete conversion of the unwanted isomer into the desired solid product. researchgate.netnih.gov

Clarithromycin 9 Oxime As a Strategic Intermediate for Macrolide Derivatization

Application in the Industrial Synthesis of Clarithromycin (B1669154)

The transformation of erythromycin (B1671065) A into clarithromycin, a 6-O-methylated derivative, is a cornerstone of industrial macrolide synthesis. This process hinges on the selective methylation of the C6 hydroxyl group, a feat complicated by the presence of multiple other hydroxyl groups on the erythromycin A scaffold. The formation of a 9-oxime derivative is a pivotal strategy to achieve this selectivity.

Regioselective 6-O-Methylation of Erythromycin A Oxime Derivatives

The primary challenge in synthesizing clarithromycin is to selectively methylate the hydroxyl group at the C6 position of erythromycin A, which contains a total of five hydroxyl groups. Direct methylation is unselective and leads to a mixture of products, with methylation at the C11 hydroxyl often predominating. To overcome this, the C9 ketone of erythromycin A is first converted to an oxime, specifically an O-substituted oxime derivative. This modification conformationally alters the macrolide ring, making the C6-hydroxyl group more accessible for methylation. researchgate.netclockss.org

The choice of the substituent on the oxime nitrogen, the solvent, the base, and the methylating agent all play a crucial role in the regioselectivity of the 6-O-methylation. Studies have shown that using a 9-O-substituted erythromycin A 9-oxime as the substrate can achieve a regioselectivity of over 90% for the C6 hydroxyl group. nih.gov For instance, 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A 9-[O-(2-chlorobenzyl)oxime] has been identified as a key intermediate that allows for highly selective 6-O-methylation. nih.gov The use of polar aprotic solvents is essential for this reaction. researchgate.netnih.gov

Table 1: Effect of Solvent Systems on the Regioselectivity of 6-O-Methylation

Solvent System 6-O-methylated Product (%) Other Methylated Products (%) Unreacted 6-OH (%) Overall Yield (%)
DMSO:THF (1:1) 84 8 8 80
DMF:THF (1:1) 65 20 15 60
DMSO:DMF (1:1) 52 15 33 45

Data sourced from a study on the regioselective alkylation of erythromycin A-oxime derivatives. researchgate.net

The data indicates that a mixture of dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) provides the highest selectivity for the desired 6-O-methylated product. researchgate.net Further optimization using a combination of polar aprotic solvents with non-polar solvents in the presence of methyl iodide and powdered potassium hydroxide (B78521) has achieved over 97% selectivity for the 6-O-methyl derivative. researchgate.net

Hydroxyl Group Protection and Deprotection Strategies via 9-Oxime Scaffolds

To further enhance the selectivity of the 6-O-methylation, protection of other reactive hydroxyl groups, particularly at the 2' and 4'' positions of the sugar moieties, is a common strategy. clockss.orgresearchgate.net Silyl (B83357) protecting groups, such as trimethylsilyl (B98337) (TMS), are frequently employed for this purpose. clockss.orgresearchgate.net For example, after forming the 9-oxime, the 2'- and 4''-hydroxyl groups can be protected using reagents like hexamethyldisilazane (B44280) (HMDS). clockss.orggoogle.com

This protection prevents undesired side reactions during the methylation step. researchgate.net For instance, if the 4''-OH group is not completely protected, derivatives like 6,4''-Di-O-methylerythromycin A can form. researchgate.net The choice of the protecting group on the 9-oxime itself also influences the reaction. Bulky substituents on the oxime can indirectly block the hydroxyl groups at the 11 and 12 positions, further directing methylation to the C6 position. researchgate.net

Following the successful 6-O-methylation, the protecting groups must be removed to yield clarithromycin. The deprotection of silyl groups is typically achieved under acidic conditions. nih.govgoogle.com The entire process involves a carefully orchestrated sequence of protection, methylation, and deprotection steps, all centered around the strategic use of the 9-oxime intermediate. nih.gov

Deoximation Methodologies for Regeneration of the Ketone Functionality

The final step in the synthesis of clarithromycin is the removal of the 9-oxime group to regenerate the original ketone functionality at the C9 position. This process is known as deoximation. A variety of reagents and methods have been developed for this purpose, with the goal of achieving high yields without affecting other sensitive functional groups in the molecule.

Precursor for Novel Macrolide Antibiotic Classes and Bioactive Compounds

Beyond its role in the industrial synthesis of clarithromycin, the clarithromycin 9-oxime scaffold is a valuable starting point for the creation of new macrolide antibiotics and other bioactive compounds. Modifications at the C9 position, facilitated by the oxime functionality, have led to the development of important classes of antibiotics like ketolides and azalides.

Synthesis of Ketolides and Neo-ketolides through C9 Modifications

Ketolides are a class of macrolide antibiotics characterized by the replacement of the L-cladinose sugar at the C3 position with a keto group and modifications at other positions of the macrolide ring. scirp.orgresearchgate.net this compound can serve as a precursor in the synthesis of certain ketolide and neo-ketolide derivatives. nih.govscirp.org The oxime group at C9 can be further functionalized or can influence the reactivity of other parts of the molecule, enabling the introduction of various side chains and moieties that can enhance antibacterial activity and overcome resistance mechanisms. nih.govnih.gov For example, novel non-ketolides have been synthesized from 9-oxime clarithromycin derivatives, demonstrating potent activity against resistant bacterial strains. nih.gov

Derivatization to Azalides via Beckmann Rearrangement and Subsequent Transformations

Azalides are a class of 15-membered macrolide antibiotics, distinguished by the insertion of a nitrogen atom into the macrolide ring. ethernet.edu.etuonbi.ac.ke The synthesis of azalides from 14-membered macrolides like erythromycin A or its derivatives involves a key step known as the Beckmann rearrangement of the 9-oxime. ethernet.edu.etacs.orgresearchgate.net

The Beckmann rearrangement transforms the 9-oxime into a lactam, a cyclic amide, which effectively expands the ring. acs.orgresearchgate.net Starting with this compound, this rearrangement leads to a 15-membered lactam intermediate that already possesses the 6-O-methyl group characteristic of clarithromycin. nih.gov Subsequent reduction of the lactam and other transformations can yield novel 6-O-methylated azalides. ethernet.edu.etnih.gov This strategy allows for the combination of structural features from both clarithromycin and azalides, potentially leading to new antibiotics with unique and improved properties. nih.gov The orientation of the oxime (E or Z isomer) is critical as it dictates the regiochemistry of the resulting lactam after the rearrangement. acs.orgresearchgate.net

Development of Acylides and Other C3, C11/C12 Modified Macrolide Analogues

This compound has proven to be an exceptionally valuable scaffold in the synthesis of advanced macrolide derivatives. Its strategic use allows for intricate modifications at key positions of the macrolide ring, namely the C3, C11, and C12 positions. These derivatizations have led to novel classes of compounds, including acylides and other analogues with significantly enhanced antibacterial profiles, particularly against resistant pathogens.

The development of these next-generation macrolides often begins with the modification of the C9 ketone of erythromycin A into an oxime. scirp.org This initial step is critical as it prevents the acid-catalyzed intramolecular degradation involving the C6-hydroxyl and C9-keto groups, a reaction that plagues earlier macrolides. nih.govresearchgate.net The resulting 9-oxime derivative then serves as a stable intermediate for further, more complex chemical transformations. nih.govphiladelphia.edu.jo One of the most important synthetic routes involves the Beckmann rearrangement of the 9-oxime, which expands the 14-membered lactone ring into a 15-membered azalide ring, a core structure in antibiotics like azithromycin (B1666446). researchgate.netjst.go.jp

Acylide Development via C3 Modification

A significant breakthrough in macrolide derivatization was the creation of "acylides," a novel class of antibiotics. acs.org Acylides are characterized by the replacement of the neutral L-cladinose sugar at the C3 position with an acyl group. acs.org This modification was found to produce compounds with potent activity against not only erythromycin-susceptible bacteria but also against strains exhibiting inducible macrolides-lincosamides-streptogramin B (MLSB) resistance and efflux-mediated resistance. acs.org

The synthesis of acylides from a clarithromycin intermediate involves the removal of the cladinose (B132029) sugar to expose the C3-hydroxyl group, which is then esterified with various acyl moieties. Research has shown that introducing specific side chains, such as a 3-O-nitrophenylacetyl group or various (aryl)acetyl groups, can dramatically improve antibacterial efficacy. acs.orgacs.org For example, the 3-O-nitrophenylacetyl derivative, TEA0777, demonstrated significant potency against resistant Staphylococcus aureus and Streptococcus pneumoniae. acs.org

Table 1: Representative C3-Modified Acylides and Their Reported Activity
Compound ClassKey Structural ModificationReported Antibacterial Activity HighlightsReference
3-O-Acyl-erythromycin A Derivatives (Acylides)Replacement of C3-L-cladinose with a 3-O-nitrophenylacetyl group (e.g., TEA0777).Potent activity against erythromycin-susceptible Gram-positive pathogens and inducibly MLSB-resistant S. aureus and efflux-resistant S. pneumoniae. acs.org
3-O-(Aryl)acetylerythromycin A DerivativesIntroduction of various (aryl)acetyl groups at the C3 position.Significant activity against Gram-positive pathogens (including resistant strains) and Gram-negative pathogens like H. influenzae. acs.org
6,9:11,12-Dicarbonate Acylide (FMA0122)Acylide with additional C11,C12-dicarbonate modification.Twice as active against H. influenzae as azithromycin. acs.org

C11/C12 Modifications for Enhanced Ribosomal Binding

Modifications at the C11 and C12 hydroxyl groups have been another fruitful avenue for creating more potent macrolides, leading to the development of ketolides. scirp.org A common strategy involves bridging these two hydroxyl groups to form a cyclic carbamate (B1207046) or carbonate. researchgate.netnih.gov This structural constraint is significant because the resulting side chain, often an alkyl-aryl extension from the C11/C12 carbamate, can form additional interactions within the bacterial ribosome. plos.org Specifically, this side chain can engage in stacking with nucleotides A752 and U2609 of the 23S rRNA, leading to a much higher binding affinity compared to older macrolides. plos.org This enhanced binding helps overcome certain resistance mechanisms and broadens the antibacterial spectrum. scirp.org

Hybrid Analogues from Combined C3, C11, and C12 Modifications

The most advanced derivatives often feature a combination of modifications at the C3, C11, and C12 positions, built upon the stable this compound scaffold. Researchers have synthesized non-ketolides by combining a 9-oxime clarithromycin core, an 11,12-cyclic carbonate, and various diamine linkers attached at the C3 hydroxyl position (after removal of cladinose). nih.govresearchgate.net

These hybrid molecules have shown remarkable results. For instance, hybrids combining 3-descladinosyl clarithromycin with quinolones via extended diamine connectors have demonstrated a dual mode of action, inhibiting both protein synthesis and DNA replication. nih.gov Several of these compounds not only regained potency against inducibly resistant bacteria but were also highly active against constitutively resistant strains of Staphylococcus pneumoniae and Staphylococcus pyogenes. nih.gov Furthermore, they exhibited activity against the Gram-negative pathogen Haemophilus influenzae. nih.gov The data suggest that carefully designed modifications at these three key sites can produce drug candidates with superior properties for treating challenging respiratory infections. nih.gov

Table 2: Research Findings on Hybrid this compound Analogues
Compound SeriesKey Structural FeaturesDetailed Research FindingsReference
9-Oxime clarithromycin 11,12-cyclic carbonates- C9-Oxime
  • C11,C12-cyclic carbonate
  • Diamine linkers of varying lengths (3-8 atoms) at C3-OH
  • Synthesis and structure-activity relationship studies were conducted to develop novel non-ketolides with improved bactericidal activity. researchgate.net
    3-Descladinosyl clarithromycin-quinolone hybrids- C9-Oxime
  • C3-descladinosyl core
  • Extended diamine connectors (7-13 atoms) linking the macrolide to a quinolone moiety
  • Compounds restored potency against inducibly resistant pathogens and showed enhanced activity against constitutively resistant S. pneumoniae and S. pyogenes. Also active against H. influenzae. nih.gov
    Hybrid 23BeA specific clarithromycin-quinolone hybrid.Demonstrated a dual mode of action by inhibiting both protein synthesis and DNA replication. Identified as a potential candidate for community-acquired bacterial pneumonia. nih.gov

    Mechanistic Investigations and Conformational Analysis of Clarithromycin 9 Oxime and Its Derivatives

    Elucidation of Oximation Reaction Mechanisms and Stereochemical Outcomes

    The formation of clarithromycin (B1669154) 9-oxime from clarithromycin involves the reaction of the C9 ketone with hydroxylamine (B1172632). This reaction can yield two geometric isomers, the (E)- and (Z)-oximes. The control of this stereoselectivity is a critical aspect of the synthesis.

    The most common method for preparing oximes is the treatment of a ketone with hydroxylamine in a polar solvent. acs.org However, the acidic conditions often employed can lead to the degradation of acid-sensitive macrolides like clarithromycin, causing the cleavage of the cladinose (B132029) sugar, a phenomenon known as decladinosylation. acs.org Research has shown that pH is a critical parameter in the oximation of clarithromycin. Acidic conditions (e.g., pH ~3.1) can result in significant formation of the decladinosylated 9-(E)-oxime. acs.org Conversely, conducting the reaction under more neutral or basic conditions (pH 8.4) can effectively suppress this side reaction. acs.org

    The ratio of the (E) and (Z) isomers of the oxime is influenced by the reaction conditions. For instance, in the synthesis of erythromycin (B1671065) A oxime, the E/Z isomeric ratio can preponderate over 7:1. researchgate.net A scalable process for the preparation of substantially pure clarithromycin 9-(E)-oxime with less than 1.2% of the (Z)-isomer has been developed, which avoids the need for purification by crystallization. acs.orgresearchgate.net This level of control over the isomeric impurity is crucial for the subsequent synthesis of pure active pharmaceutical ingredients. acs.orgacs.orgnih.gov

    Understanding Regioselectivity in Subsequent Derivatization Reactions (e.g., C6 Methylation)

    A key step in the synthesis of clarithromycin is the selective methylation of the 6-hydroxyl group of an erythromycin A derivative. The presence of the 9-oxime functionality is instrumental in achieving this regioselectivity. nih.gov The conformation of the macrolide core is significantly influenced by the 9-oxime group, which in turn directs the methylation to the desired C6 position. newdrugapprovals.org

    The choice of protecting groups for the other hydroxyl groups and the oxime itself, as well as the reaction solvent, are critical factors that determine the selectivity of the methylation reaction. researchgate.net For example, using a 9-O-substituted erythromycin A 9-oxime as the substrate can lead to up to 90% regioselective methylation at the C-6 hydroxyl group. nih.gov

    Computational Chemistry and Molecular Dynamics Simulations in Reaction Pathway Analysis

    Computational studies have provided valuable insights into the regioselectivity of O-methylation. The analysis of the torsion angles of the fourteen-membered erythrolide ring in derivatives like erythromycin A 9-(1-iso-propoxycyclohexyl) oxime has helped to elucidate the origin of the regioselectivity at the 6-hydroxyl group. researchgate.netsioc-journal.cn These studies have shown that the conformational alteration of the erythrolide ring exposes only the 6-OH group to methylation. clockss.org

    Furthermore, computational analysis has been used to examine the ease of deprotonation and the stability of the anion states at different hydroxyl positions. researchgate.netresearchgate.net It was found that the C6-O- anion is more stable than the C11-O- anion, which contributes to the preferential methylation at the C6 position. researchgate.net The solvent has been shown to play a role not by changing the conformational properties of the anions, but by creating a favorable environment for methylation at the C-6 position. researchgate.net

    Role of Protecting Groups and Steric Hindrance in Directing Reaction Selectivity

    The strategic use of protecting groups is essential for achieving high regioselectivity in the C6-O-methylation of erythromycin A derivatives. The hydroxyl groups at the 2'- and 4''-positions are highly reactive and are typically protected, often as trimethylsilyl (B98337) (TMS) ethers. researchgate.netgoogle.com The 9-oxime group itself is often derivatized with a bulky substituent to indirectly block the hydroxyl groups at the C11 and C12 positions. researchgate.net

    Several protecting groups for the 9-oxime have been investigated, including 2-alkenyl and benzyl (B1604629) groups. newdrugapprovals.orggoogle.com The 2-chlorobenzyl group has been identified as a particularly important protecting group for the 9-oxime in the synthesis of clarithromycin. researchgate.net The choice of the O-protecting group on the 9-oxime, along with the solvent, base, and methylating agent, all influence the selectivity of the methylation reaction. researchgate.netnih.gov For instance, the methylation of 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A 9-[O-(2-chlorobenzyl)oxime] is a key step in a successful synthesis of clarithromycin. researchgate.net The use of a bulky protecting group at the 9-oxime position can lead to a conformation that favors methylation at the C6-OH. newdrugapprovals.org

    Rearrangement Reactions (e.g., Beckmann Rearrangement) and Associated Mechanisms

    Clarithromycin 9-oxime is a key starting material for the synthesis of 9a-lactam macrolides through the Beckmann rearrangement. acs.orgresearchgate.netresearchgate.net This reaction involves the acid-catalyzed rearrangement of the oxime to a lactam. The stereochemistry of the oxime is crucial, as the (E)-oxime specifically rearranges to the desired 9a-lactam scaffold. acs.org

    The Beckmann rearrangement of pure clarithromycin 9-(E)-oxime, catalyzed by p-toluenesulfonyl chloride (p-TsCl) in the presence of an aqueous sodium bicarbonate solution, proceeds smoothly to yield the pure 9a-lactam. acs.orgresearchgate.net This transformation is a key step in the synthesis of various bioactive macrolide derivatives. acs.orgresearchgate.netresearchgate.net The ability to produce substantially pure clarithromycin 9-(E)-oxime on a large scale is therefore critical for the efficient production of these novel compounds. acs.orgresearchgate.net

    Structural Elucidation via X-ray Crystallography and NMR Spectroscopy

    The precise three-dimensional structure of this compound and its derivatives is fundamental to understanding their reactivity and directing the synthesis of new analogues. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

    Crystal Structure Analysis of this compound Isomers and Key Intermediates

    X-ray crystallography has been instrumental in determining the solid-state conformation of key intermediates in the synthesis of clarithromycin. The crystal structure of the E-isomer of erythromycin A 9-(1-iso-propoxycyclohexyl) oxime has been determined, revealing the torsion angles of the fourteen-membered ring that explain the regioselectivity of the subsequent O-methylation at the 6-hydroxyl position. researchgate.netsioc-journal.cn The analysis of the crystal structure of 2',4''-O-bis(trimethylsilyl)erythromycin A 9-O-(1-isopropoxycyclohexyl) oxime further elucidated the conformational changes that lead to the exclusive methylation of the 6-hydroxyl group. clockss.org

    The table below summarizes some of the crystallographic data for a derivative of erythromycin A 9-oxime.

    ParameterValue
    Crystal SystemOrthorhombic
    Space GroupP2₁2₁2₁
    a (Å)23.101
    b (Å)23.761
    c (Å)9.7066
    V (ų)5327.9
    Z4
    Table 1: Crystal structure data for the E-isomer of erythromycin A 9-(1-iso-propoxycyclohexyl) oxime. sioc-journal.cn

    NMR spectroscopy is another essential technique for characterizing this compound and its derivatives in solution. Both ¹H and ¹³C NMR are used to identify the structure of these compounds and their impurities. acs.orgresearchgate.net For instance, NMR is used to characterize the (E)- and (Z)-isomers of erythromycin A 9-(1-iso-propoxycyclohexyl) oxime. researchgate.net Furthermore, advanced NMR techniques like NOESY can provide information about the conformation of the macrolide ring in solution, which is crucial for understanding the stereochemical outcomes of reactions. acs.org The combination of X-ray crystallography and NMR spectroscopy provides a comprehensive picture of the structural features that govern the chemical behavior of this compound and its derivatives. scirp.org

    Conformational Analysis of the Macrolactone Ring System and its Influence on Reactivity

    The 14-membered macrolactone ring is the defining structural feature of clarithromycin and its derivatives, including this compound. The specific three-dimensional arrangement, or conformation, of this ring system is a critical determinant of the molecule's chemical stability and biological function. The conformation is not rigid; rather, it is a dynamic equilibrium influenced by the inherent strain of the 14-membered ring, the stereochemistry of its many chiral centers, and the nature of its substituents. beilstein-journals.orgnih.govnih.govacs.org This interplay dictates the molecule's reactivity, from its susceptibility to degradation to its efficacy as an antibiotic.

    The modification of the C9 ketone to an oxime function, creating this compound, is a key strategic change that directly influences the macrolactone ring's reactivity. In earlier macrolides like erythromycin, the C9-ketone could react with the C6-hydroxyl group under acidic conditions, leading to the formation of an inactive 6,9-hemiketal spirocycle, a major degradation pathway. scirp.org The introduction of the 9-oxime group prevents this intramolecular reaction, thereby enhancing the compound's stability in acidic environments. scirp.org

    The conformation of the macrolactone ring directly impacts the molecule's biological reactivity, primarily its ability to bind to the bacterial ribosome and inhibit protein synthesis. nih.govmdpi.com Modifications to the macrolactone ring can alter its binding affinity and, consequently, its antibacterial potency. For example, derivatization at the C11 and C12 hydroxyl groups has been shown to significantly affect activity. A comparative study of clarithromycin derivatives demonstrated that converting the 11,12-hydroxyl groups to an 11,12-carbonate functionality leads to enhanced antimicrobial activity, as evidenced by lower Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus. researchgate.net

    Table 1: Influence of C11,C12-Carbonate Substitution on Antibacterial Activity of Clarithromycin Derivatives Against S. aureus researchgate.net
    CompoundKey Structural FeatureMIC (µg/mL)
    Clarithromycin11,12-hydroxyl0.5
    A5611,12-carbonate0.25
    A57 (3-keto-clarithromycin)11,12-hydroxyl2.0
    A5511,12-carbonate0.2
    Table 2: Antibacterial Activity (MIC, µg/mL) of Selected 3-O-Arylalkylcarbamoyl-9-O-(2-chlorobenzyl)oxime Clarithromycin Derivatives nih.gov
    CompoundErythromycin-Resistant S. pneumoniae (mefA)Erythromycin-Resistant S. pyogenesPenicillin-Resistant S. aureus ATCC31007
    7a0.1258>128
    7b0.5864
    7f0.2584
    7i0.5164
    7p0.2584
    7q0.12516128
    7z0.2584

    Analytical Methodologies for Clarithromycin 9 Oxime Research

    Chromatographic Methods for Purity Assessment and Impurity Profiling.acs.orgnih.govnih.govnih.gov

    Chromatographic techniques are the cornerstone for evaluating the purity of Clarithromycin (B1669154) 9-Oxime and for identifying and quantifying any process-related impurities.

    Development and Validation of High-Performance Liquid Chromatography (HPLC) Assays.acs.orgnih.govnih.gov

    High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the quantitative analysis of Clarithromycin 9-Oxime and its impurities. acs.orgnih.gov The development of a robust HPLC assay involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

    A common approach utilizes a reversed-phase C18 column. acs.orgnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like potassium phosphate (B84403), to control the pH and ionic strength, thereby influencing the retention and separation of the analytes. acs.orgnih.govresearchgate.net Gradient elution, where the mobile phase composition is changed during the analysis, can be employed to effectively separate compounds with a wide range of polarities.

    For instance, a validated HPLC method for monitoring reaction conversion and purity might use a Poroshell C18 column (100 × 4.6 mm) with a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer. acs.org Detection is typically carried out using a UV detector, with wavelengths around 205 nm or 210 nm being common for macrolides. acs.orgnih.govresearchgate.net The flow rate is generally maintained around 1.0 to 1.5 mL/min, with the column temperature controlled to ensure reproducibility. acs.orgnih.gov

    The table below summarizes typical parameters for an HPLC assay for this compound:

    ParameterValueReference(s)
    Column Poroshell C18 (100 × 4.6 mm) or DIKMA-Inertsil ODS-3 (150 mm x 4.6 mm, 5 µm) acs.orgnih.gov
    Mobile Phase Acetonitrile and Potassium Dihydrogen Phosphate Buffer acs.orgnih.gov
    Detection Wavelength 205 nm or 210 nm acs.orgnih.govresearchgate.net
    Flow Rate 1.0 - 1.5 mL/min acs.orgnih.gov
    Column Temperature 40 °C acs.orgnih.gov
    Injection Volume 10 µL acs.org
    Run Time 42 min acs.org

    Validation of the HPLC method is crucial to demonstrate its suitability for its intended purpose. This includes establishing linearity, accuracy, precision, specificity, and robustness. Linearity is assessed by analyzing a series of standards at different concentrations, with good linearity demonstrated by a high correlation coefficient (r > 0.999). nih.gov

    Application of LC-Mass Spectrometry (LC-MS) for Impurity Identification and Quantification.acs.orgnih.gov

    Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination is invaluable for the definitive identification and quantification of impurities in this compound. acs.orgnih.gov

    During process development, LC-MS is instrumental in identifying unexpected reaction byproducts. For example, in the synthesis of this compound, LC-MS analysis can reveal the formation of decladinosylated oximes, which are impurities resulting from the loss of the cladinose (B132029) sugar moiety. acs.org The mass spectrometer provides the molecular weight of the impurity, which, in conjunction with fragmentation data, allows for its structural elucidation. acs.org

    LC-MS is also used to confirm the identity of known impurities by comparing their mass spectra with those of reference standards. nih.gov This is particularly important for distinguishing between isomers that may have similar retention times in the HPLC chromatogram. The high sensitivity and selectivity of LC-MS make it an essential tool for impurity profiling, ensuring that all potential impurities are identified and controlled. acs.orgnih.gov

    Spectroscopic Techniques for Structural Characterization in Analytical Research (e.g., NMR, IR, UV).nih.govgoogle.com

    Spectroscopic methods are fundamental for the unambiguous structural characterization of this compound and its related compounds.

    Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure. acs.orggoogle.com ¹H NMR is used to determine the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. google.com These techniques are crucial for confirming the identity of the synthesized compound and for characterizing any impurities. acs.orggoogle.com

    Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. google.comresearchgate.net The IR spectrum of this compound would show characteristic absorption bands for the oxime group (-C=N-OH), hydroxyl groups (-OH), and other functional groups present in the macrolide ring.

    Ultraviolet (UV) spectroscopy is primarily used for quantitative analysis due to the chromophoric nature of the molecule. ijpsr.info Clarithromycin and its derivatives typically exhibit a UV maximum around 210 nm. ijpsr.info This property is exploited in HPLC-UV detection for quantifying the main compound and its impurities. acs.orgnih.govijpsr.info

    Control of Isomeric Impurities (E/Z) in Pharmaceutical Intermediate Manufacturing.acs.orgnih.govacs.org

    The formation of the oxime group at the C9 position of the clarithromycin precursor can result in two geometric isomers: the (E)-isomer and the (Z)-isomer. acs.org The control of these isomeric impurities is a critical aspect of the manufacturing process, as the desired isomer is often the key starting material for subsequent synthetic steps. acs.orgnih.govacs.org

    The ratio of the (E) and (Z) isomers can be influenced by the reaction conditions, such as pH, temperature, and the choice of reagents. acs.orgresearchgate.net For instance, acidic conditions can lead to the formation of undesired byproducts, while adjusting the pH to a more basic level can improve the yield of the desired oxime. acs.orgresearchgate.net

    HPLC is the primary analytical tool for separating and quantifying the (E) and (Z) isomers. acs.orgnih.gov The development of a selective HPLC method that provides baseline separation of the two isomers is essential for accurate monitoring and control. nih.gov A study demonstrated a scalable process for preparing substantially pure clarithromycin 9-(E)-oxime with less than 1.2% of the (Z)-isomer, highlighting the importance of process optimization and analytical control. acs.orgnih.govacs.org

    The table below illustrates the impact of pH on the formation of this compound and its impurities, as monitored by HPLC.

    EntrypHReaction Time (h)Clarithromycin (%)(E)-Oxime (%)(Z)-Oxime (%)Decladinosylated (E)-Oxime (%)
    1~3.1242.545.2ND~50
    2~5.52415.870.12.18.9
    3~8.42410.585.32.4~2

    *ND = Not Detected. Data adapted from a study on process optimization. acs.orgresearchgate.net

    This data clearly shows that controlling the pH is a critical process parameter for minimizing the formation of the decladinosylated impurity and influencing the ratio of the desired (E)-oxime. acs.orgresearchgate.net Through careful control of the manufacturing process and diligent analytical monitoring, the level of the undesired (Z)-isomer can be kept within acceptable limits, ensuring the quality of the this compound intermediate. acs.orgacs.org

    In Vitro Biological Activity Research of Clarithromycin 9 Oxime Derived Compounds

    Assessment of In Vitro Antibacterial Potency and Spectrum of Novel Derivatives

    The in vitro antibacterial efficacy of clarithromycin (B1669154) 9-oxime derivatives has been rigorously evaluated against a wide array of bacterial strains. This research is crucial for determining their potential as therapeutic agents and for understanding how chemical modifications influence their antimicrobial spectrum.

    Activity against Susceptible Gram-Positive and Gram-Negative Bacterial Strains

    Research has shown that derivatives of clarithromycin, including those with a 9-oxime modification, exhibit potent activity against susceptible Gram-positive bacteria such as staphylococci and streptococci, often with potency equal to or greater than the parent compound, erythromycin (B1671065). asm.org Specifically, clarithromycin has demonstrated two- to four-fold increased activity against Legionella species and Moraxella catarrhalis. asm.org The antibacterial spectrum of clarithromycin is similar to that of erythromycin, encompassing aerobic Gram-positive bacteria and some Gram-negative bacteria. nih.gov

    Novel 3-O-arylalkylcarbamoyl-3-O-descladinosyl-9-O-(2-chlorobenzyl)oxime clarithromycin derivatives have demonstrated strong activity against susceptible bacterial strains. nih.gov Similarly, a series of 3-O-(3-aryl-propenyl)clarithromycin derivatives, synthesized with a 9-oxime ether, showed activity against susceptible strains, although weaker than the reference compound, clarithromycin. nih.gov In general, newer macrolides like clarithromycin have an expanded spectrum of activity against various bacteria, including Haemophilus influenzae and atypical pathogens like Mycoplasma and Chlamydia. nih.govrsc.org

    Table 1: In Vitro Activity of Clarithromycin and its Derivatives against Susceptible Bacterial Strains

    Compound/Derivative Bacterial Strain Activity Reference
    Clarithromycin Staphylococci, Streptococci Equally potent to fourfold more potent than erythromycin asm.org
    Clarithromycin Legionella species, B. catarrhalis Two- to fourfold increased activity asm.org
    3-O-arylalkylcarbamoyl derivatives Susceptible strains Strong activity nih.gov
    3-O-(3-aryl-propenyl) derivatives Susceptible strains Weaker than clarithromycin nih.gov
    Clarithromycin Aerobic Gram-positive bacteria, some Gram-negative bacteria Active nih.gov

    Evaluation against Macrolide-Resistant Bacterial Pathogens (e.g., S. pneumoniae, S. aureus, S. pyogenes)

    A significant focus of research on clarithromycin 9-oxime derivatives has been their activity against macrolide-resistant bacteria. The rise of resistance, mediated by mechanisms such as target site modification (e.g., erm genes) and drug efflux (e.g., mef genes), has compromised the efficacy of older macrolides.

    Novel 3-O-arylalkylcarbamoyl-3-O-descladinosyl-9-O-(2-chlorobenzyl)oxime clarithromycin derivatives have shown promising activity against resistant pathogens. nih.gov For instance, compounds 7a and 7q from this series exhibited potent activity (MIC of 0.125 µg/mL) against erythromycin-resistant S. pneumoniae carrying the mefA gene. nih.gov Furthermore, derivatives 7f, 7i, 7p, and 7z displayed significantly improved activity (MIC of 4 µg/mL) against a penicillin-resistant strain of S. aureus. nih.gov Several compounds in this series also showed enhanced activity (MIC of 8 µg/mL) against erythromycin-resistant S. pyogenes. nih.gov

    Other studies have explored different modifications. For example, 3-O-nitrophenylacetyl derivatives have demonstrated potent activity against inducibly macrolide-lincosamide-streptogramin B (MLSB)-resistant S. aureus and efflux-resistant S. pneumoniae. acs.org Some 3-O-(3-aryl-propenyl)clarithromycin derivatives have also shown improved activities against erythromycin-resistant S. aureus and S. pneumoniae compared to clarithromycin. nih.gov The development of ketolides, which are 3-oxo-6-O-methylerythromycin derivatives, including some with a 9-oxime modification, has led to compounds with high potency against macrolide-resistant respiratory pathogens. acs.org

    Table 2: In Vitro Activity of this compound Derivatives against Macrolide-Resistant Bacteria

    Derivative Class Resistant Pathogen Key Findings Reference
    3-O-arylalkylcarbamoyl S. pneumoniae (mefA) Compound 7a and 7q MIC: 0.125 µg/mL nih.gov
    3-O-arylalkylcarbamoyl Penicillin-resistant S. aureus Compounds 7f, 7i, 7p, 7z MIC: 4 µg/mL nih.gov
    3-O-arylalkylcarbamoyl Erythromycin-resistant S. pyogenes Compounds 7a, 7b, 7f, 7p, 7z MIC: 8 µg/mL nih.gov
    3-O-nitrophenylacetyl Inducibly resistant S. aureus, efflux-resistant S. pneumoniae Significantly potent activity acs.org
    3-O-(3-aryl-propenyl) Erythromycin-resistant S. aureus, S. pneumoniae Improved activities compared to clarithromycin nih.gov
    9-oxime ketolides Penicillin/erythromycin-resistant pneumococci Very active acs.org

    Structure-Activity Relationship (SAR) Studies of this compound Derivatives

    Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided critical insights into designing more effective antibiotics.

    Correlating Chemical Modifications of the 9-Oxime Moiety with In Vitro Efficacy

    The transformation of the C9 ketone of erythromycin A into a 9-oxime was an initial strategy to prevent the formation of inactive degradation products in acidic environments. scirp.org Further modifications of this 9-oxime moiety have been extensively explored.

    The nature of the substituent on the 9-oxime group significantly impacts antibacterial activity. For instance, in a series of erythromycin A 9-O-substituted oxime ether derivatives, the length and spatial orientation of the substituent at the 9-position were found to be critical for activity against Mycobacterium avium complex (MAC), especially macrolide-resistant strains. nih.gov Specifically, erythromycin A 9-[O-(4-phenylbutyl)oxime] and erythromycin A 9-[O-(3-phenoxypropyl)oxime] demonstrated 16-fold greater activity than clarithromycin against resistant strains. nih.gov

    Studies on non-ketolides, specifically 9-oxime clarithromycin 11,12-cyclic carbonates, have also been conducted to establish structure-bactericidal activity relationships. researchgate.net The introduction of a keto group at position 3, creating ketolides, in combination with a 9-oxime, has led to compounds with potent activity against resistant pathogens. acs.org The combination of a 9-oxime with an 11,12-carbamate modification in ketolides has also been shown to be a fruitful area of research. acs.org

    Influence of Remote Substitutions on Ribosomal Binding and Antimicrobial Action

    For example, a series of 3-O-arylalkylcarbamoyl-3-O-descladinosyl-9-O-(2-chlorobenzyl)oxime clarithromycin derivatives were designed, where modifications were made at the 3-position in addition to the 9-oxime. nih.gov These compounds showed strong activity against both susceptible and resistant bacteria, indicating that modifications at the 3-position work in concert with the 9-oxime to enhance antibacterial action. nih.gov

    Molecular modeling studies of some 9-oxime ether non-ketolides have suggested that the orientation of side chains at the 3-position can lead to a novel binding mode with bacterial rRNA, which is different from that of clarithromycin. nih.gov This novel binding could explain the improved activity of certain derivatives. nih.gov The introduction of an arylalkyl group at the 4''-position of the cladinose (B132029) sugar in some clarithromycin derivatives has also been explored to enhance activity against resistant strains. jst.go.jp

    Elucidation of Molecular Mechanisms of Action (e.g., Ribosomal Binding, Protein Synthesis Inhibition)

    Clarithromycin and its derivatives exert their antibacterial effect by inhibiting protein synthesis. biosynth.com They bind to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. newdrugapprovals.orgnih.gov

    The binding site for macrolides is located within the nascent peptide exit tunnel of the ribosome. researchgate.net By binding to this site, which involves interactions with the 23S rRNA, macrolides block the elongation of the polypeptide chain. newdrugapprovals.orgdrugbank.com This inhibition of protein synthesis is typically bacteriostatic, but can be bactericidal depending on the drug concentration and the specific organism. newdrugapprovals.orgdrugbank.com

    The development of resistance can occur through changes in the ribosome's structure, such as methylation of the 23S rRNA, which reduces the binding affinity of macrolides. mdpi.com Research into this compound derivatives aims to create compounds that can overcome these resistance mechanisms. For instance, some derivatives may have an altered binding mode or additional interactions with the ribosome that allow them to remain effective even when the primary binding site is modified. nih.gov Modeling studies suggest that some derivatives are conformationally rigid and are more active against Gram-positive bacteria, while others are more flexible and show greater activity against Gram-negative bacteria. researchgate.net

    Investigation of Other In Vitro Biological Activities (e.g., Antiparasitic, Immunomodulatory Potential)

    Beyond their antibacterial properties, derivatives of this compound have been explored for other significant biological activities, primarily focusing on their potential as antiparasitic and immunomodulatory agents. Research in these areas aims to leverage the macrolide scaffold to develop new therapeutic agents that can address parasitic infections and inflammatory conditions, sometimes by intentionally separating these effects from the compound's antimicrobial action.

    Antiparasitic Activity Research

    The search for novel antiparasitic drugs has led researchers to investigate various classes of established medicines, including macrolide antibiotics. The apicoplast, a unique organelle found in many apicomplexan parasites like Plasmodium falciparum and Toxoplasma gondii, contains a bacterial-like ribosome, presenting a viable target for these drugs.

    Semisynthetic modifications of macrolides, starting from intermediates like erythromycin A 9-oxime, have been a key strategy in this endeavor. nih.gov The goal is often to enhance antiparasitic potency while reducing antibacterial activity to minimize the risk of developing bacterial resistance. nih.gov

    One study systematically analyzed the structure-activity relationships of erythromycin analogues, including 9-oxime ether derivatives, against Toxoplasma gondii. nih.gov These derivatives were synthesized from 9(E)-erythromycin A-oxime. The findings indicated that certain oxime ethers exhibited notable antiparasitic activity. For instance, an oxime ether with a 6-O-methyl group (similar to clarithromycin) and a specific side chain showed good activity against T. gondii, although it also retained strong antibacterial effects. nih.gov This highlights the potential of the 9-oxime scaffold in developing antiparasitic agents, even if achieving selectivity remains a challenge.

    The following table summarizes the in vitro activity of selected erythromycin A 9-oxime ether derivatives against Toxoplasma gondii.

    CompoundDescriptionAntiparasitic Activity (IC50, µM) vs. T. gondiiAntibacterial Activity (MIC, µg/mL) vs. B. subtilisCytotoxicity (CC50, µM) vs. HFF
    Erythromycin A 9-[O-(methoxyethoxy)methyl] oximeRoxithromycin analogue0.5 ± 0.10.5> 50
    6-O-methylerythromycin A 9-[O-(methoxyethoxy)methyl] oximeClarithromycin-like 9-oxime ether1.1 ± 0.11> 50

    Data sourced from Lee, Y., et al. (2011). Chemistry and Biology of Macrolide Antiparasitic Agents. nih.gov

    Immunomodulatory Potential

    Macrolide antibiotics, including clarithromycin, are well-documented for their immunomodulatory and anti-inflammatory effects, which are distinct from their antimicrobial actions. nih.govscirp.orgfrontiersin.org These properties have prompted investigations into whether derivatives of this compound can be optimized to enhance these effects, potentially leading to new treatments for inflammatory diseases. scirp.orgresearchgate.net Research suggests that chemical modifications to the macrolide structure can create novel derivatives with potent anti-inflammatory activity but diminished antibacterial effects. researchgate.netacs.org

    The mechanisms behind these immunomodulatory effects are multifactorial and include the inhibition of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govnih.govrhinologyonline.org Clarithromycin itself has been shown to suppress the production of IL-6, a key cytokine in the pathology of various inflammatory conditions. nih.gov

    While specific data on this compound derivatives is limited, research into structurally related macrolide oximes provides strong evidence of this potential. For example, a study on derivatives of oleandomycin (B1677203), another 14-membered macrolide, demonstrated that modifications around the C-8 and C-9 positions (where the oxime is located in this compound) have a major influence on IL-6 inhibition. acs.org This research successfully produced novel macrolide derivatives with potent in vitro anti-inflammatory activity. acs.org

    The following table presents findings from a study on oleandomycin derivatives, illustrating how stereochemical changes at positions analogous to the this compound structure can modulate anti-inflammatory activity.

    CompoundDescriptionIL-6 Inhibition (% at 10 µM)
    8(R)-methyl-9(S)-dihydro-oleandomycin derivativeMacrolide derivative75 ± 4
    8(S)-methyl-9(S)-dihydro-oleandomycin derivativeMacrolide derivative79 ± 4
    8(R)-methyl-9(R)-dihydro-oleandomycin derivativeMacrolide derivative18 ± 10

    Data adapted from Bauer, J., et al. (2012) as cited in ACS Omega (2023). acs.org

    These findings support the principle that the this compound scaffold is a promising starting point for developing targeted anti-inflammatory and immunomodulatory drugs. By strategically modifying the molecule, it is possible to fine-tune its biological activity profile, potentially separating the desired immunomodulatory effects from the antibacterial actions. acs.org

    Advanced Research Directions and Future Perspectives

    Sustainable and Green Chemistry Approaches in Clarithromycin (B1669154) 9-Oxime Synthesis

    The synthesis of Clarithromycin 9-Oxime traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. The pharmaceutical industry is increasingly adopting green chemistry principles to mitigate environmental impact and improve process efficiency.

    Key Research Thrusts:

    Eco-friendly Solvents and Catalysts: Research is focused on replacing conventional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids. The classical oximation reaction, which treats a ketone with hydroxylamine (B1172632), is being refined. acs.org For instance, a common route for oxime synthesis involves using a polar solvent like methanol. acs.org However, this can lead to undesirable side reactions, such as the formation of decladinosylated impurities. acs.org Process optimization studies have shown that maintaining the pH between 7 and 8, using bases like sodium bicarbonate, can improve conversion rates while minimizing impurity formation. acs.org

    Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. An international research team has developed a method using a murine-derived biocatalyst to incorporate a fluorine atom into the macrolide structure of erythromycin (B1671065), a precursor to clarithromycin. umich.edu This chemoenzymatic approach bypasses the need for toxic chemical reagents and arduous synthetic steps, offering a more efficient and environmentally friendly pathway to novel antibiotics. umich.edu

    Process Intensification: Developing scalable and robust processes is crucial for industrial manufacturing. Recent studies have demonstrated a fine-tuned, multi-kilogram scale synthesis of substantially pure Clarithromycin 9-(E)-Oxime with minimal (Z)-isomer impurity, avoiding extra purification steps like crystallization. acs.orgresearchgate.net This highlights a move towards more efficient and less resource-intensive production methods.

    A comparative table of traditional versus green synthesis approaches is presented below.

    FeatureTraditional SynthesisGreen Chemistry Approach
    Solvents Methanol, DichloromethaneWater, Ethanol, Supercritical Fluids
    Catalysts Chemical basesBiocatalysts (enzymes)
    Reagents Excess hazardous reagentsStoichiometric or catalytic amounts
    Byproducts Significant chemical wasteReduced or biodegradable waste
    Efficiency Multiple purification stepsOne-pot reactions, streamlined processes. wipo.int

    Chemoinformatics and Machine Learning for Predictive Design of Novel Derivatives

    Chemoinformatics and machine learning (ML) are revolutionizing drug discovery by enabling the rapid, in-silico screening and design of new molecules with desired properties. nih.gov These computational tools are being applied to the clarithromycin scaffold to predict the bioactivity of novel derivatives and guide synthetic efforts.

    Core Methodologies:

    Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a dataset of known clarithromycin derivatives and their antibacterial activities, researchers can build predictive models. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to forecast the efficacy of newly designed, unsynthesized molecules. nih.gov This approach helps prioritize which derivatives are most promising for synthesis, saving time and resources. nih.gov

    Machine Learning Algorithms: Various ML algorithms, including regression analysis, support vector machines, and deep neural networks, are employed to create sophisticated QSAR models. mdpi.comfrontiersin.org These algorithms can identify complex, non-linear relationships within large chemical datasets that are not apparent through traditional analysis. nih.govnih.gov Deep learning, in particular, shows promise for accelerating the discovery of antimicrobial compounds by analyzing vast libraries of chemical structures. frontiersin.org

    Molecular Docking: This computational technique simulates the interaction between a ligand (e.g., a clarithromycin derivative) and a biological target, such as the bacterial ribosome. ekb.eg By predicting the binding affinity and orientation, molecular docking helps to understand the mechanism of action and to design derivatives with enhanced binding capabilities.

    The integration of these computational methods allows for a more targeted and efficient exploration of the vast chemical space around the this compound scaffold, accelerating the identification of potent new drug candidates. u-strasbg.fr

    Exploration of Unconventional Derivatization Pathways for Enhanced Bioactivity

    To overcome the limitations of existing macrolides, including bacterial resistance, researchers are exploring novel and unconventional chemical modifications of the clarithromycin scaffold. These strategies move beyond simple substitutions to create hybrid molecules and introduce unique functional groups.

    Innovative Synthetic Strategies:

    Ring Expansion and Scission: Creative approaches involve opening the 14-membered macrolide ring of clarithromycin and then reclosing it to form larger 15-membered rings, known as azahomoclarithromycin derivatives. flemingcollege.ca This structural alteration, combined with the introduction of side chains like 1,2,3-triazoles, has yielded compounds with potent activity against both sensitive and resistant bacterial strains. flemingcollege.ca

    Hybrid Molecule Synthesis: Another promising avenue is the creation of hybrid compounds by tethering other bioactive moieties to the clarithromycin core. For instance, derivatives with arylalkyl side chains at the 11 and 12 positions have been synthesized. tandfonline.com These modifications aim to create molecules with dual modes of action or improved pharmacological profiles.

    Fluorination: The introduction of fluorine atoms into pharmaceutical compounds often enhances their metabolic stability and binding affinity. umich.edu While synthetic fluorination can be challenging, chemoenzymatic methods are being developed to incorporate fluorine into macrolides, overcoming previous synthetic hurdles and providing a new route to potentially more potent antibiotics. umich.edumdpi.com

    Glycosylation and Deglycosylation: Modifications of the sugar moieties attached to the macrolide ring, such as the desosamine (B1220255) sugar, are being explored. Synthesizing 4″-O-desosaminyl clarithromycin derivatives has led to compounds with significantly improved activity against certain resistant pathogens. tandfonline.comnih.gov

    These advanced derivatization strategies are crucial for developing next-generation macrolides that can effectively combat evolving bacterial resistance mechanisms.

    Development of Robust Analytical Tools for Complex Macrolide Systems

    The increasing complexity of new clarithromycin derivatives necessitates the development of more powerful and robust analytical techniques for their characterization, quantification, and quality control.

    Advanced Analytical Platforms:

    Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly in tandem with high-resolution mass spectrometry (HR-MS), is a cornerstone technique for macrolide analysis. researchgate.netnih.gov It provides exceptional sensitivity and selectivity for identifying and quantifying clarithromycin and its metabolites in complex matrices like biological fluids. nih.govnih.gov Techniques like Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) offer rapid and accurate analysis, crucial for pharmacokinetic studies. nih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of novel macrolide derivatives. news-medical.netnih.gov While powerful, NMR can be limited by sensitivity and signal overlap in complex mixtures. nih.gov Hyphenated techniques like LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-NMR) are emerging to overcome these limitations by providing automated purification and concentration of analytes prior to NMR analysis, significantly enhancing spectral quality. news-medical.netnih.gov

    Near-Infrared (NIR) Spectroscopy: NIR spectroscopy offers a fast, non-destructive alternative to traditional chromatographic methods for the quantitative analysis of solid pharmaceutical formulations. walshmedicalmedia.com It has been successfully applied for the simultaneous determination of clarithromycin and other active ingredients in tablets, making it ideal for routine quality control in industrial settings. walshmedicalmedia.com

    Pre-column Derivatization: To enhance the detectability of compounds like clarithromycin that lack a strong chromophore, pre-column derivatization techniques are employed. who.int Using fluorescent labeling agents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) significantly improves the sensitivity of liquid chromatography methods, allowing for the quantification of very low drug concentrations in human serum. who.int

    The table below summarizes key parameters for various analytical methods used for clarithromycin.

    Analytical TechniqueCommon DetectorLimit of Detection (LOD) / Quantification (LOQ)Key ApplicationReference
    HPLC-UV UV (205-210 nm)LOD: 5.230 µg/mLRoutine quantification researchgate.net
    HPLC with Pre-column Derivatization FluorescenceLOQ: 0.025 µg/mLBioanalysis in serum who.int
    HPLC-ECD ElectrochemicalLOQ: 2*10⁻⁶ mg/mlHigh-sensitivity quantification researchgate.net
    UPLC-MS/MS Mass SpectrometryLOQ: 0.5–1.0 µg/kgResidue analysis, pharmacokinetics researchgate.netnih.gov
    NIR Spectroscopy NIR DetectorN/A (predictive model)Quality control of solid dosage forms walshmedicalmedia.com

    The continuous advancement of these analytical tools is vital for supporting the discovery, development, and quality assurance of novel this compound derivatives. scispace.com

    Q & A

    Q. What are the common synthetic pathways for producing Clarithromycin 9-Oxime, and what methodological considerations are critical for optimizing yield and purity?

    this compound is synthesized via oxime formation at the C-9 ketone group of clarithromycin. Key steps include:

    • Reaction conditions : Use hydroxylamine hydrochloride under controlled pH and temperature to favor oxime formation while minimizing side reactions like hydrolysis .
    • Purification : Column chromatography (e.g., silica gel) or preparative HPLC to isolate isomers (E/Z mixtures), with monitoring via TLC or LC-MS .
    • Characterization : Confirm structure using 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify oxime bond formation and purity (>95%) .

    Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

    • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to resolve isomer mixtures and quantify purity .
    • Spectroscopy : NMR (e.g., 1^1H, 13^{13}C, DEPT) to confirm stereochemistry and oxime configuration. For trace impurities, LC-MS/MS in MRM mode is recommended .
    • Thermal analysis : Differential scanning calorimetry (DSC) to assess crystallinity and stability .

    Q. What are the standard protocols for evaluating the stability of this compound under varying storage conditions?

    • Accelerated stability studies : Expose samples to 40°C/75% relative humidity for 6 months, with periodic analysis via HPLC to track degradation products (e.g., hydrolysis of the oxime group) .
    • Photostability testing : Follow ICH Q1B guidelines using a xenon lamp to simulate light exposure and assess isomerization or decomposition .

    Advanced Research Questions

    Q. How can researchers address discrepancies in reported antimicrobial activity data for this compound across different experimental models?

    • Meta-regression analysis : Investigate heterogeneity by analyzing variables such as bacterial strain susceptibility, inoculum size, and assay conditions (e.g., broth microdilution vs. agar dilution) .
    • Standardized protocols : Adopt CLSI/EUCAST guidelines for MIC determination and include positive controls (e.g., clarithromycin) to normalize inter-lab variability .
    • Data transparency : Publish raw datasets and detailed methodologies (e.g., growth media, incubation time) to enable cross-study comparisons .

    Q. What experimental design strategies are effective in elucidating the mechanism of action of this compound against macrolide-resistant pathogens?

    • Comparative binding studies : Use surface plasmon resonance (SPR) or molecular docking to compare this compound’s affinity for wild-type vs. mutated ribosomal targets (e.g., Erm-methylated 23S rRNA) .
    • Resistance profiling : Pair phenotypic assays (e.g., time-kill curves) with genomic analysis (PCR for erm, mef genes) to correlate resistance mechanisms with efficacy .
    • Synergy testing : Evaluate combinatorial effects with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) using checkerboard assays .

    Q. How do geographical variations in clarithromycin resistance rates impact the design of in vivo efficacy studies for this compound?

    • Meta-analysis integration : Incorporate regional resistance data (e.g., 48.2% in Turkey vs. 8% in Australia) to stratify animal models or clinical trial cohorts .
    • Adaptive trial design : Use interim analyses to adjust dosing regimens based on local resistance patterns, ensuring statistical power through pre-planned subgroup analyses .
    • Ethical considerations : Justify animal model selection (e.g., murine infection models) and sample sizes using FINER criteria (Feasible, Novel, Ethical, Relevant) .

    Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

    • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} and Hill coefficients for hepatotoxicity or nephrotoxicity .
    • Covariate adjustment : Use mixed-effects models to account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies .
    • Power analysis : Predefine effect sizes and confidence intervals (e.g., 95% CI) to ensure robustness in small-sample preclinical trials .

    Methodological Resources

    • Synthesis and Characterization : Refer to [15, 18] for isomer-specific CAS data and purification protocols.
    • Statistical Guidance : Consult [14] for advanced regression techniques and [8] for meta-analysis frameworks.
    • Experimental Design : Apply FINER/PICO frameworks from [10] to refine hypothesis-driven studies.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.